Nafagrel vs. Aspirin and Clopidogrel: Differential Efficacy in a Rat Model of Acute Arterial Thrombosis
In a rat model of electrically-induced carotid artery thrombosis, Nafagrel demonstrated a clear, quantifiable antithrombotic effect, in contrast to aspirin, which was ineffective at the doses tested [1]. This provides a direct functional differentiator for researchers selecting a TXA2 pathway modulator.
| Evidence Dimension | In vivo efficacy in preventing acute arterial thrombosis (ED50) |
|---|---|
| Target Compound Data | ED50 = 1.3 mg/kg (i.v.) |
| Comparator Or Baseline | Aspirin (ineffective), Clopidogrel (ED50 = 1.0 mg/kg, p.o.) |
| Quantified Difference | Nafagrel is effective while aspirin is ineffective; Nafagrel's i.v. ED50 is comparable to the oral ED50 of clopidogrel in this model. |
| Conditions | Rat model of electrically-induced carotid artery thrombosis. Compounds administered intravenously (Nafagrel) or orally (Clopidogrel). |
Why This Matters
For researchers modeling thrombosis where aspirin is known to be ineffective, Nafagrel provides a viable, quantifiable alternative with a defined ED50, enabling precise dose-response studies.
- [1] Bernat A, Vallée E, Maffrand JP, Gordon JL. Effect of various antiplatelet agents on acute arterial thrombosis in the rat. Thromb Haemost. 1993;70(5):812-816. View Source
